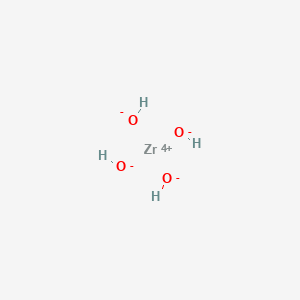

Zirconium hydroxide

Cat. No. B077722

Key on ui cas rn:

14475-63-9

M. Wt: 159.25 g/mol

InChI Key: HAIMOVORXAUUQK-UHFFFAOYSA-J

Attention: For research use only. Not for human or veterinary use.

Patent

US09193871B2

Procedure details

TiO2 particles (average particle diameter: 0.26 μm) produced through sulfuric acid process was added to water, to prepare aqueous slurry (TiO2 concentration: 400 g/L). This slurry (0.5 L) was heated to 80° C. under stirring. While maintaining this temperature, a 150 g/L aqueous solution of sodium silicate, which corresponded to 5% by mass (in terms of SiO2) of TiO2, was added to the slurry. Then, 30% sulfuric acid was added thereto over 120 minutes such that the pH of the mixture should be 7. The resultant slurry was aged for 30 minutes. Next, under stirring, the temperature of the slurry was regulated so as to be 40° C. While the pH of the slurry was maintained to 7, a 100 g/L aqueous solution of zirconium oxychloride, which corresponded to 1% by mass (in terms of ZrO2) of TiO2, and 30% aqueous sodium hydroxide were added to the slurry as a single portion over 60 minutes. The resultant slurry was aged for 30 minutes. Then, under stirring, while the pH of the slurry was maintained to 7, a 250 g/L aqueous solution of sodium aluminate, which corresponded to 2% by mass (in terms of Al2O3) of TiO2, and 30% sulfuric acid were added as a single portion to the slurry over 60 minutes. The resultant slurry was aged for 60 minutes. Thus, on the surface of TiO2, coating layers of silicon hydroxide, zirconium hydroxide, and aluminum hydroxide were formed in the order as set forth.

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Si:1]([O-])([O-])([O-])[O-:2].[Na+].[Na+].[Na+].[Na+].S(=O)(=O)(O)[OH:11].[O:15](Cl)Cl.[Zr:18].[OH-:19].[Na+].[O:21]=[Al-:22]=O.[Na+]>O>[OH-:2].[Si+4:1].[OH-:11].[OH-:15].[OH-:21].[OH-:19].[Zr+4:18].[OH-:2].[OH-:2].[OH-:2].[OH-:2].[Al+3:22].[OH-:2].[OH-:2] |f:0.1.2.3.4,6.7,8.9,10.11,13.14.15.16.17,18.19.20.21.22,23.24.25.26|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(Cl)Cl.[Zr]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[Al-]=O.[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare aqueous slurry (TiO2 concentration: 400 g/L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While maintaining this temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the slurry

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resultant slurry was aged for 30 minutes

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Next, under stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be 40° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While the pH of the slurry was maintained to 7

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added to the slurry as a single portion over 60 minutes

|

|

Duration

|

60 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resultant slurry was aged for 30 minutes

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Then, under stirring, while the pH of the slurry

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained to 7

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added as a single portion to the slurry over 60 minutes

|

|

Duration

|

60 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resultant slurry was aged for 60 minutes

|

|

Duration

|

60 min

|

Outcomes

Product

Details

Reaction Time |

120 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Si+4].[OH-].[OH-].[OH-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Zr+4].[OH-].[OH-].[OH-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Al+3].[OH-].[OH-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09193871B2

Procedure details

TiO2 particles (average particle diameter: 0.26 μm) produced through sulfuric acid process was added to water, to prepare aqueous slurry (TiO2 concentration: 400 g/L). This slurry (0.5 L) was heated to 80° C. under stirring. While maintaining this temperature, a 150 g/L aqueous solution of sodium silicate, which corresponded to 5% by mass (in terms of SiO2) of TiO2, was added to the slurry. Then, 30% sulfuric acid was added thereto over 120 minutes such that the pH of the mixture should be 7. The resultant slurry was aged for 30 minutes. Next, under stirring, the temperature of the slurry was regulated so as to be 40° C. While the pH of the slurry was maintained to 7, a 100 g/L aqueous solution of zirconium oxychloride, which corresponded to 1% by mass (in terms of ZrO2) of TiO2, and 30% aqueous sodium hydroxide were added to the slurry as a single portion over 60 minutes. The resultant slurry was aged for 30 minutes. Then, under stirring, while the pH of the slurry was maintained to 7, a 250 g/L aqueous solution of sodium aluminate, which corresponded to 2% by mass (in terms of Al2O3) of TiO2, and 30% sulfuric acid were added as a single portion to the slurry over 60 minutes. The resultant slurry was aged for 60 minutes. Thus, on the surface of TiO2, coating layers of silicon hydroxide, zirconium hydroxide, and aluminum hydroxide were formed in the order as set forth.

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Si:1]([O-])([O-])([O-])[O-:2].[Na+].[Na+].[Na+].[Na+].S(=O)(=O)(O)[OH:11].[O:15](Cl)Cl.[Zr:18].[OH-:19].[Na+].[O:21]=[Al-:22]=O.[Na+]>O>[OH-:2].[Si+4:1].[OH-:11].[OH-:15].[OH-:21].[OH-:19].[Zr+4:18].[OH-:2].[OH-:2].[OH-:2].[OH-:2].[Al+3:22].[OH-:2].[OH-:2] |f:0.1.2.3.4,6.7,8.9,10.11,13.14.15.16.17,18.19.20.21.22,23.24.25.26|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(Cl)Cl.[Zr]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[Al-]=O.[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare aqueous slurry (TiO2 concentration: 400 g/L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While maintaining this temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the slurry

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resultant slurry was aged for 30 minutes

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Next, under stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be 40° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While the pH of the slurry was maintained to 7

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added to the slurry as a single portion over 60 minutes

|

|

Duration

|

60 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resultant slurry was aged for 30 minutes

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Then, under stirring, while the pH of the slurry

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained to 7

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added as a single portion to the slurry over 60 minutes

|

|

Duration

|

60 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resultant slurry was aged for 60 minutes

|

|

Duration

|

60 min

|

Outcomes

Product

Details

Reaction Time |

120 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Si+4].[OH-].[OH-].[OH-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Zr+4].[OH-].[OH-].[OH-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Al+3].[OH-].[OH-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |